molecular formula C20H22N2O3 B11612887 ethyl 1-[4-(dimethylamino)phenyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate

ethyl 1-[4-(dimethylamino)phenyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate

Cat. No.: B11612887
M. Wt: 338.4 g/mol
InChI Key: KZCLSHSJZWDIOR-UHFFFAOYSA-N
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Description

Ethyl 1-[4-(dimethylamino)phenyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate is an organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure that includes an indole core, a dimethylamino group, and a carboxylate ester, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[4-(dimethylamino)phenyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of dimethylaniline with phosgene or equivalent reagents such as triphosgene . This process results in the formation of intermediate compounds, which are further reacted under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques, ensuring high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process, reducing the time and cost associated with manual synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[4-(dimethylamino)phenyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 1-[4-(dimethylamino)phenyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-[4-(dimethylamino)phenyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-[4-(dimethylamino)phenyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

ethyl 1-[4-(dimethylamino)phenyl]-5-hydroxy-2-methylindole-3-carboxylate

InChI

InChI=1S/C20H22N2O3/c1-5-25-20(24)19-13(2)22(18-11-10-16(23)12-17(18)19)15-8-6-14(7-9-15)21(3)4/h6-12,23H,5H2,1-4H3

InChI Key

KZCLSHSJZWDIOR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)C3=CC=C(C=C3)N(C)C)C

Origin of Product

United States

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